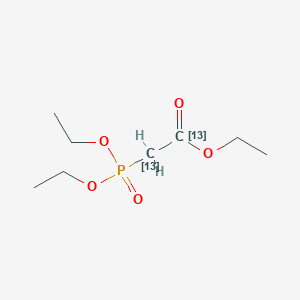
Cobalt(II) carbonate hydrate
Übersicht
Beschreibung
Cobalt(II) carbonate hydrate is a compound with the formula CoCO3·xH2O . It is a reddish paramagnetic solid that serves as an intermediate in the hydrometallurgical purification of cobalt from its ores . It is also an inorganic pigment and a precursor to catalysts .
Synthesis Analysis
Cobalt(II) carbonate hydrate is prepared by combining solutions of cobaltous sulfate and sodium bicarbonate . The reaction is as follows: CoSO4 + 2 NaHCO3 → CoCO3 + Na2SO4 + H2O + CO2 . This reaction is used in the precipitation of cobalt from an extract of its roasted ores .Molecular Structure Analysis
The molecular weight of Cobalt(II) carbonate hydrate is 118.94 (anhydrous basis) . The structure of CoCO3 adopts a structure like calcite, consisting of cobalt in an octahedral coordination geometry .Chemical Reactions Analysis
Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction with hydrochloric acid is as follows: CoCO3 + 2 HCl + 5 H2O → [Co(H2O)6]Cl2 + CO2 . It is used to prepare many coordination complexes .Physical And Chemical Properties Analysis
Cobalt(II) carbonate hydrate is a red-violet crystal that is insoluble in water but decomposes in hot water . It is soluble in dilute acids and ammonia . The density of the compound is 4.13 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Transition Metal Dipicolinates
Cobalt(II) carbonate hydrate can be used as a reagent to synthesize transition metal dipicolinates by reacting with dipicolinic acid and 4,4′-bipyridine .
Precursor for Catalysts
It can also be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts by using MgO or Al2O3 . These catalysts can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol .
Electrode Materials for High-Performance Supercapacitors
Bimetallic (nickel–cobalt) carbonate hydroxide hydrate with varying concentrations of Co and Ni have shown great potential as electrode materials for high-performance supercapacitors .
Study of Crystal Structure and Electronic Properties
The crystal structure and electronic properties of nickel–cobalt carbonate hydroxide hydrate nanostructures are being studied for their potential applications .
Intermediate in Hydrometallurgical Purification of Cobalt
Cobalt(II) carbonate is an intermediate in the hydrometallurgical purification of cobalt from its ores .
Inorganic Pigment
Wirkmechanismus
Target of Action
Cobalt(II) carbonate hydrate is primarily used as a reagent to synthesize transition metal dipicolinates . It can also be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts . These catalysts can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol .
Mode of Action
Like most transition metal carbonates, cobalt carbonate is insoluble in water, but is readily attacked by mineral acids . The reaction of cobalt(II) carbonate and acetylacetone in the presence of hydrogen peroxide gives tris(acetylacetonato)cobalt(III) .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of transition metal dipicolinates and in the preparation of certain catalysts .
Pharmacokinetics
It’s important to note that like most transition metal carbonates, cobalt carbonate is insoluble in water .
Result of Action
The molecular and cellular effects of Cobalt(II) carbonate hydrate’s action are largely dependent on its use in specific reactions. For instance, when used as a reagent in the synthesis of transition metal dipicolinates, it contributes to the formation of these compounds . When used as a precursor to prepare certain catalysts, it aids in the hydrogenation of cinnamaldehyde to cinnamyl alcohol .
Action Environment
The action, efficacy, and stability of Cobalt(II) carbonate hydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of mineral acids . More research is needed to fully understand how other environmental factors may influence the action of Cobalt(II) carbonate hydrate.
Safety and Hazards
Zukünftige Richtungen
Cobalt(II) carbonate hydrate can be used as a precursor to prepare Co3O4/MgO and Co3O4/Al2O3 catalysts by using MgO or Al2O3, which can be used for the hydrogenation of cinnamaldehyde to cinnamyl alcohol . It also has potential applications in the development of efficient and low-cost replacements for noble metals as electrocatalysts for the oxygen evolution reaction .
Eigenschaften
IUPAC Name |
cobalt(2+);carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAIPADPFFTYLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2CoO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929810 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(II) carbonate hydrate | |
CAS RN |
137506-60-6 | |
| Record name | Cobalt(2+) carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of the compound formed when Cobalt(II) carbonate hydrate reacts with propionic acid?
A1: When Cobalt(II) carbonate hydrate reacts with propionic acid, it forms a polymeric compound named catena-Poly[[cobalt(II)-μ-aqua-μ-propanoato-κ2 O:O′-μ-propanoato-κ2 O:O] monohydrate]. [] This compound has infinite linear chains with a repeating unit of [Co(C2H5COO)4/2(H2O)2/2]. [] The cobalt(II) ions are bridged by both propionate groups and water molecules, leading to a Co⋯Co distance of 3.2587 Å within the chains. [] These chains are further connected through a network of hydrogen bonds involving solvent water molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







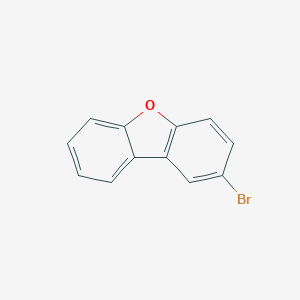
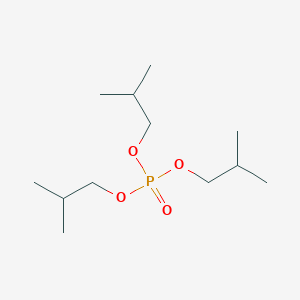
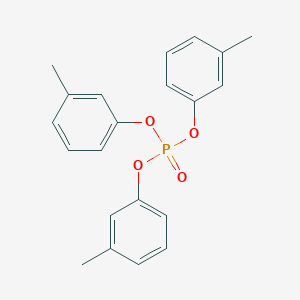
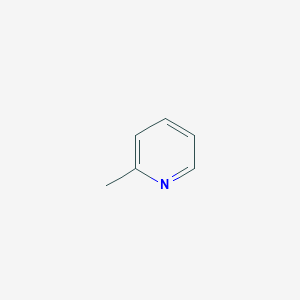
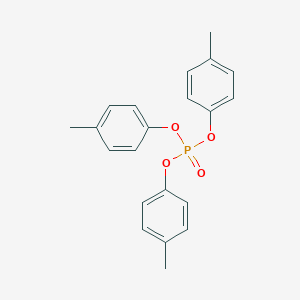
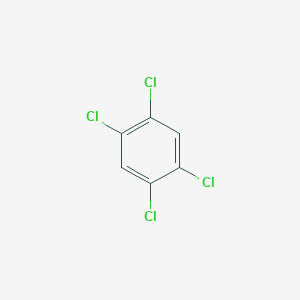

![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetic acid](/img/structure/B31794.png)

